2'-Methoxy-1,1'-biphenyl-2-carbonitrile
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Overview
Description
2’-Methoxy-1,1’-biphenyl-2-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, characterized by the presence of a methoxy group (-OCH3) and a carbonitrile group (-CN) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1,1’-biphenyl and methoxybenzene.
Reaction Conditions: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction involves the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or dioxane.
Procedure: The reaction mixture is heated under reflux conditions, allowing the coupling of the bromo and methoxy groups to form the desired biphenyl structure with a methoxy substituent.
Final Step: The nitrile group is introduced through a cyanation reaction, typically using a reagent like copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the production of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-1,1’-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 2’-methoxy-1,1’-biphenyl-2-carboxaldehyde.
Reduction: Formation of 2’-methoxy-1,1’-biphenyl-2-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’-Methoxy-1,1’-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2’-Hydroxy-1,1’-biphenyl-2-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2’-Methoxy-1,1’-biphenyl-4-carbonitrile: Similar structure but with the nitrile group at a different position.
Uniqueness: 2’-Methoxy-1,1’-biphenyl-2-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZYARVXOCSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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